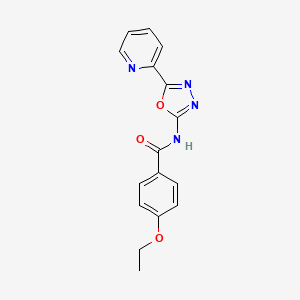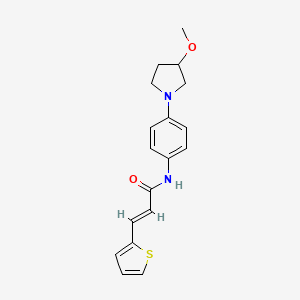
(E)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and material science. This compound is commonly referred to as MPAA and has been synthesized using different methods. In
Mécanisme D'action
The mechanism of action of MPAA is not fully understood. However, studies have shown that MPAA inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. MPAA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MPAA has been shown to have both biochemical and physiological effects. In vitro studies have shown that MPAA inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. In vivo studies have shown that MPAA has anti-inflammatory effects and can reduce the size of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MPAA has several advantages for lab experiments. It is relatively easy to synthesize and has been used as a building block for the synthesis of conjugated polymers, which have applications in organic electronics. However, MPAA has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. MPAA is also sensitive to air and light, which can cause it to degrade over time.
Orientations Futures
There are several future directions for research on MPAA. In the field of material science, MPAA could be used as a building block for the synthesis of new conjugated polymers with improved electronic properties. In medicine, MPAA could be further investigated for its potential as an anticancer and anti-inflammatory agent. Future research could also focus on understanding the mechanism of action of MPAA and developing new methods for synthesizing this compound.
Méthodes De Synthèse
The synthesis of MPAA has been achieved using different methods, including the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromo-3-methoxyphenylboronic acid with 3-(thiophen-2-yl)acrylic acid. This reaction is catalyzed by palladium and is carried out in the presence of a base such as potassium carbonate. Other methods of synthesizing MPAA include the use of N-phenylmaleimide and thiophene-2-carbaldehyde.
Applications De Recherche Scientifique
MPAA has been the subject of scientific research due to its potential applications in various fields. In the field of material science, MPAA has been used as a building block for the synthesis of conjugated polymers, which have applications in organic electronics. In medicine, MPAA has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. MPAA has also been studied for its potential as an anti-inflammatory agent.
Propriétés
IUPAC Name |
(E)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-22-16-10-11-20(13-16)15-6-4-14(5-7-15)19-18(21)9-8-17-3-2-12-23-17/h2-9,12,16H,10-11,13H2,1H3,(H,19,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQFEYVSUQLQMG-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2600661.png)
![2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole](/img/structure/B2600663.png)
![N-[3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-4-oxochromene-2-carboxamide](/img/structure/B2600664.png)
![2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2600665.png)
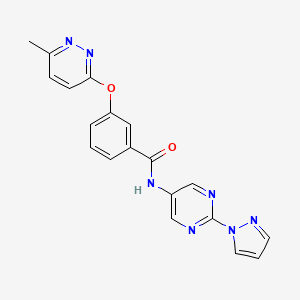

![(2Z)-2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2600671.png)
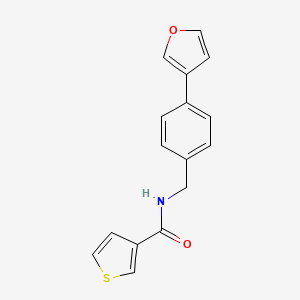
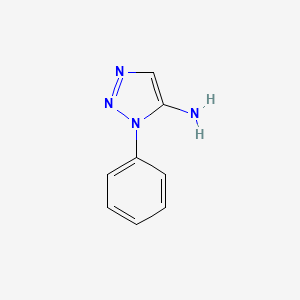
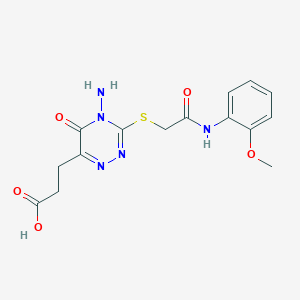
![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2600676.png)
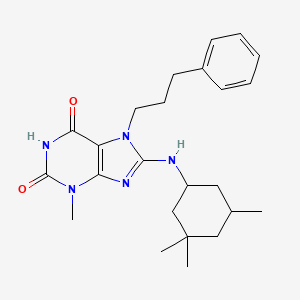
![2-thioxo-1',3'-dihydro-5H-spiro[imidazolidine-4,2'-inden]-5-one](/img/structure/B2600682.png)
